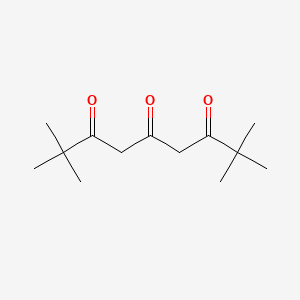
2,2,8,8-Tetramethylnonane-3,5,7-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,8,8-Tetramethylnonane-3,5,7-trione is an organic compound with the molecular formula C13H22O3 It is characterized by the presence of three ketone groups and four methyl groups attached to a nonane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethylnonane-3,5,7-trione typically involves the use of starting materials such as 2,2,8,8-tetramethylnonane and appropriate oxidizing agents to introduce the ketone functionalities. One common method involves the oxidation of 2,2,8,8-tetramethylnonane using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to yield the desired trione compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2,2,8,8-Tetramethylnonane-3,5,7-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Compounds with new functional groups replacing the ketone groups
科学的研究の応用
2,2,8,8-Tetramethylnonane-3,5,7-trione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2,8,8-Tetramethylnonane-3,5,7-trione involves its interaction with molecular targets through its ketone groups. These groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions .
類似化合物との比較
Similar Compounds
2,2,8,8-Tetramethylnonane: Lacks the ketone groups present in 2,2,8,8-Tetramethylnonane-3,5,7-trione.
2,2,8,8-Tetramethylnonane-3,5,6-trione: Similar structure but with different positioning of the ketone groups.
Uniqueness
This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
生物活性
2,2,8,8-Tetramethylnonane-3,5,7-trione is an organic compound characterized by its unique molecular structure featuring three ketone groups and a heavily branched nonane backbone. This compound has garnered interest in various fields including chemistry, biology, and medicine due to its potential biological activities and interactions with biomolecules.
Chemical Structure and Properties
- Molecular Formula : C13H22O3
- Molecular Weight : Approximately 226.31 g/mol
- Functional Groups : Three ketone groups located at the 3rd, 5th, and 7th positions of the nonane backbone.
The presence of ketone groups in organic compounds often correlates with significant biological activity. Ketones can participate in hydrogen bonding and interact with enzymes and receptors, potentially influencing their activity.
The biological activity of this compound is primarily attributed to its ketone functionalities. These groups allow the compound to engage in various interactions with biological molecules:
- Hydrogen Bonding : The ketone groups can form hydrogen bonds with amino acids in proteins or nucleic acids.
- Enzyme Interaction : It may act as a substrate or inhibitor for specific enzymes due to its structural features.
Case Studies and Research Findings
- Antimicrobial Activity : Compounds with ketone groups have shown potential antimicrobial and antifungal properties. For instance, studies indicate that certain ketones can inhibit the growth of bacteria and fungi by disrupting their cell membranes or metabolic processes.
- Therapeutic Potential : Research into ketones has revealed their potential in drug development. The unique structure of this compound may provide a scaffold for developing new therapeutic agents targeting various diseases.
- Interaction Studies : Preliminary investigations into how this compound interacts with biological molecules could provide insights into its potential roles in biochemical pathways. Future studies are necessary to elucidate specific interactions and biological effects.
特性
CAS番号 |
104779-75-1 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC名 |
2,2,8,8-tetramethylnonane-3,5,7-trione |
InChI |
InChI=1S/C13H22O3/c1-12(2,3)10(15)7-9(14)8-11(16)13(4,5)6/h7-8H2,1-6H3 |
InChIキー |
QPYLYMYYWNIHMD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CC(=O)CC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















